molecular formula C13H18N2O B1475591 4-Benzyl-6,6-dimethyl-2-piperazinone CAS No. 1823833-63-1

4-Benzyl-6,6-dimethyl-2-piperazinone

Cat. No.: B1475591
CAS No.: 1823833-63-1
M. Wt: 218.29 g/mol
InChI Key: LKEDHNXDKGBIAT-UHFFFAOYSA-N
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Description

4-Benzyl-6,6-dimethyl-2-piperazinone is a synthetic piperazinone derivative of interest in medicinal chemistry and drug discovery research. Piperazinones are privileged scaffolds frequently found in pharmacologically active molecules and FDA-approved drugs, known for their versatility in interacting with biological targets . The 4-benzyl substitution pattern is a common feature in compounds designed for central nervous system (CNS) studies, particularly those investigating interactions with monoamine neurotransmitter systems . The 6,6-dimethyl modification on the piperazinone ring may influence the compound's conformational stability and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers utilize this and related compounds as key building blocks in the synthesis of more complex molecules for screening against a range of biological targets, including kinases, GPCRs, and transporters . This product is provided for research purposes in chemical biology and pharmaceutical development. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

4-benzyl-6,6-dimethylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-13(2)10-15(9-12(16)14-13)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEDHNXDKGBIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(=O)N1)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

4-Benzyl-6,6-dimethyl-2-piperazinone can be described by its molecular formula C14H18N2OC_{14}H_{18}N_2O. The piperazine ring structure contributes to its biological activity, making it a versatile scaffold for drug design.

Pharmacological Applications

  • Antidepressant Activity :
    • A study demonstrated that derivatives of 4-benzyl-2-piperazinones exhibit significant antidepressant effects. These compounds interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
  • Antimicrobial Properties :
    • Research has shown that compounds containing the piperazine moiety have broad-spectrum antimicrobial activity. For instance, derivatives of this compound displayed efficacy against various Gram-positive and Gram-negative bacteria, suggesting potential use as antibiotics .
  • Enzyme Inhibition :
    • Some derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes linked to neurodegenerative diseases like Alzheimer’s. The IC50 values indicate their effectiveness compared to standard drugs .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The following table summarizes some synthetic routes:

Synthetic Route Reagents Yield (%) Notes
Route ABenzyl chloride, 2-piperazinone75%Simple one-pot reaction
Route B6,6-Dimethylpiperazine, benzaldehyde80%Utilizes microwave-assisted synthesis for efficiency
Route CVarious amines with benzyl isocyanate70%Involves isocyanate for functionalization

Case Studies

  • Case Study on Antidepressant Activity :
    • A series of analogs were synthesized and tested for their ability to inhibit reuptake of serotonin and norepinephrine. Results indicated that certain modifications to the benzyl group enhanced activity significantly, with one compound showing an increase in efficacy over traditional antidepressants .
  • Case Study on Antimicrobial Efficacy :
    • In vitro tests against Staphylococcus aureus and Escherichia coli revealed that selected derivatives had minimum inhibitory concentrations (MIC) lower than those of established antibiotics, suggesting their potential as new antimicrobial agents .
  • Case Study on Enzyme Inhibition :
    • The structure-activity relationship (SAR) studies identified key substituents on the piperazine ring that enhance binding affinity to AChE. Compounds with specific hydrophobic groups showed improved inhibition rates compared to the parent compound .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural and functional differences between 4-benzyl-6,6-dimethyl-2-piperazinone and related compounds:

Compound Name Core Structure Substituents Similarity Index Key Properties
This compound Piperazinone 4-benzyl, 6,6-dimethyl N/A Moderate lipophilicity (predicted); potential for CNS penetration due to benzyl group
(R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol Morpholine 4-benzyl, 6,6-dimethyl, 2-methanol 0.94 Higher polarity due to hydroxyl group; increased solubility in polar solvents
6,6-Dimethyl-2-piperazinone hydrochloride Piperazinone 6,6-dimethyl (no benzyl) N/A Hydrochloride salt enhances aqueous solubility; simpler structure for derivatization
(3R,4R)-1-Benzylpyrrolidine-3,4-diol Pyrrolidine 1-benzyl, 3,4-diol 0.79 Reduced ring size (5-membered) with diol groups; higher hydrogen-bonding capacity

Preparation Methods

Chlorination of Isobutyraldehyde

  • Starting Material: Isobutyraldehyde.
  • Chlorinating Agents: Sulfuryl chloride, chlorine gas, trichloroisocyanuric acid, or related chlorinating agents.
  • Reaction Conditions: Typically performed in the absence of solvent or in organic solvents such as toluene.
  • Products: 2-chloro-2-methylpropanal, with gaseous by-products sulfur dioxide and hydrogen chloride.

Reaction with Ethylenediamine

  • The chlorinated aldehyde intermediate reacts with ethylenediamine in organic solvents such as tetrahydrofuran (THF) or toluene.
  • Reaction temperatures range from ambient (~20°C) to reflux conditions.
  • This step yields an imine intermediate, 6,6-dimethyl-1,2,3,6-tetrahydropyrazine, often used directly without isolation.

Catalytic Hydrogenation

  • The imine intermediate is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
  • Solvents such as methanol or mixtures of C1-C6 alcohols are used.
  • Hydrogenation converts the imine to 2,2-dimethylpiperazine.
  • Conditions optimize catalyst loading by adjusting solvent volume.

Purification and Salt Formation

  • The crude 2,2-dimethylpiperazine can be purified by distillation.
  • It can also be converted into various acid addition salts (tartrate, fumarate, hydrochloride, etc.) for stability or further synthetic use.

Incorporation of the 4-Benzyl Substituent

The 4-benzyl substitution on the piperazinone ring can be introduced via:

  • Direct alkylation of the piperazinone or piperazine ring nitrogen or carbon atoms using benzyl halides or benzyl derivatives.
  • Cyclization strategies where the benzyl group is introduced prior to or during ring formation.
  • The exact method depends on the availability of intermediates and desired regioselectivity.

Given the structural similarity to other piperazinone derivatives, the benzyl group is likely introduced through nucleophilic substitution or reductive alkylation on an appropriate precursor bearing a reactive site at the 4-position.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Product/Intermediate
1 Chlorination of isobutyraldehyde Sulfuryl chloride or Cl2, solvent-free or toluene, 20-60°C 2-chloro-2-methylpropanal
2 Reaction with ethylenediamine Ethylenediamine, THF or toluene, 20-80°C 6,6-dimethyl-1,2,3,6-tetrahydropyrazine (imine)
3 Catalytic hydrogenation Pd/C catalyst, methanol or C1-C6 alcohols, H2 gas, ambient to moderate temp 2,2-dimethylpiperazine
4 Purification Distillation or salt formation with acids (tartrate, fumarate, etc.) Pure 2,2-dimethylpiperazine or its salts
5 Benzylation (alkylation) Benzyl halides or derivatives, base or catalyst This compound

Research Findings and Considerations

  • The chlorination step generates hazardous gaseous by-products (SO2 and HCl), requiring appropriate safety measures.
  • Bromination methods for related intermediates have been reported but involve toxic bromine and multiple distillations, making chlorination preferable industrially.
  • Catalytic hydrogenation efficiency can be improved by solvent optimization, reducing catalyst usage.
  • The overall synthetic route is scalable but requires careful control of reaction conditions to minimize oligomeric by-products and maximize yield.
  • The final compound and intermediates have applications in pharmaceutical research due to the biological activity of piperazinone derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Benzyl-6,6-dimethyl-2-piperazinone, and what key reaction conditions influence yield and purity?

  • Answer : Common methods include nucleophilic substitution or coupling reactions involving benzyl groups and piperazinone precursors. For example, benzylation of 6,6-dimethyl-2-piperazinone using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a typical route. Yield optimization requires controlled temperature (e.g., 60–80°C) and inert atmospheres to prevent side reactions. Purity is enhanced via recrystallization from ethanol or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Answer :

  • ¹H/¹³C NMR : Confirm structural integrity by comparing chemical shifts (e.g., benzyl protons at δ 7.2–7.4 ppm, piperazinone carbonyl at ~170 ppm) with predicted spectra .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 245.2) and fragmentation patterns .
  • HPLC : Assess purity using C18 columns with acetonitrile/water gradients (e.g., 70:30 ratio) and UV detection at 254 nm .

Q. How can researchers ensure the purity of this compound, and what analytical thresholds are considered acceptable?

  • Answer : Use orthogonal methods:

  • Melting Point : Compare with literature values (decomposition near 50°C requires controlled heating rates) .
  • Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values.
  • HPLC : Purity ≥97% is standard for research-grade material .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, spectral data) of this compound across studies?

  • Answer :

  • Replication : Synthesize the compound using identical protocols from conflicting studies to isolate variables (e.g., solvent purity, heating rates) .
  • Cross-Validation : Combine NMR, MS, and X-ray crystallography to unambiguously assign structural features .
  • Meta-Analysis : Systematically review literature to identify common methodological flaws (e.g., inadequate drying of samples) .

Q. What experimental designs are optimal for investigating the stability of this compound under varying pH, temperature, and solvent conditions?

  • Answer :

  • Accelerated Stability Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
  • pH Stability : Prepare buffered solutions (pH 1–13) and track hydrolysis products using LC-MS.
  • Solvent Compatibility : Test solubility and stability in polar aprotic (e.g., DMSO) vs. non-polar solvents (e.g., hexane) .

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or supramolecular interactions of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the piperazinone ring .
  • Molecular Docking : Simulate binding affinities with biological targets (e.g., enzymes) using software like AutoDock Vina.
  • Solubility Prediction : Apply COSMO-RS models to optimize solvent selection for crystallization .

Methodological Notes

  • Data Contradiction Analysis : Prioritize studies using high-purity reagents (>97%) and standardized protocols to minimize variability .
  • Literature Review : Leverage databases like SciFinder and Reaxys to cross-reference spectral data and synthetic procedures .
  • Ethical Reporting : Disclose all experimental conditions (e.g., humidity, catalyst batches) to enhance reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Benzyl-6,6-dimethyl-2-piperazinone

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